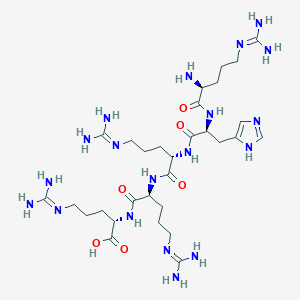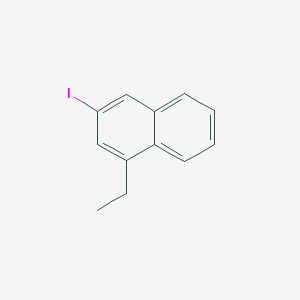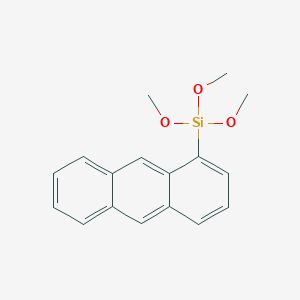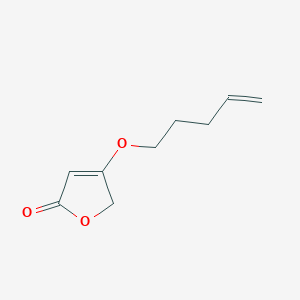
2(5H)-Furanone, 4-(4-pentenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-penteniloxi)-2(5H)-furanona es un compuesto orgánico que pertenece a la familia de las furanonas. Se caracteriza por un anillo de furanona sustituido con un grupo penteniloxi en la posición 4.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4-(4-penteniloxi)-2(5H)-furanona generalmente involucra la reacción de 4-hidroxi-2(5H)-furanona con bromuro de 4-pentenilo en presencia de una base como carbonato de potasio. La reacción se lleva a cabo en un solvente orgánico como dimetilformamida (DMF) a temperaturas elevadas para facilitar la reacción de sustitución.
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto. Además, se emplean técnicas de purificación como la destilación y la recristalización para obtener el compuesto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones: 4-(4-penteniloxi)-2(5H)-furanona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El anillo de furanona se puede oxidar para formar lactonas o ácidos carboxílicos correspondientes.
Reducción: La reducción del anillo de furanona puede producir derivados de dihidrofurano.
Sustitución: El grupo penteniloxi puede sufrir reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como las aminas y los tioles pueden reaccionar con el grupo penteniloxi en condiciones básicas.
Productos Principales:
Oxidación: Formación de lactonas o ácidos carboxílicos.
Reducción: Formación de derivados de dihidrofurano.
Sustitución: Formación de derivados de furanona sustituidos.
Aplicaciones Científicas De Investigación
4-(4-penteniloxi)-2(5H)-furanona tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica para la preparación de moléculas complejas.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible compuesto líder para el desarrollo de fármacos debido a su estructura química única.
Industria: Utilizado en la síntesis de materiales de cristal líquido y otros materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de 4-(4-penteniloxi)-2(5H)-furanona implica su interacción con dianas moleculares específicas. El compuesto puede actuar como un ligando, uniéndose a enzimas o receptores y modulando su actividad. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se está estudiando.
Compuestos Similares:
Ácido 4-(4-penteniloxi)benzoico: Un compuesto relacionado con características estructurales similares pero diferentes grupos funcionales.
4-(4-penteniloxi)fenol: Otro compuesto similar con un grupo fenólico en lugar de un anillo de furanona.
Unicidad: 4-(4-penteniloxi)-2(5H)-furanona es única debido a su estructura de anillo de furanona, que imparte una reactividad química distintiva y posibles actividades biológicas en comparación con sus análogos. La presencia del grupo penteniloxi aumenta aún más su versatilidad en la síntesis química y las aplicaciones de materiales.
Comparación Con Compuestos Similares
4-(4-Pentenyloxy)benzoic acid: A related compound with similar structural features but different functional groups.
4-(4-Pentenyloxy)phenol: Another similar compound with a phenolic group instead of a furanone ring.
Uniqueness: 2(5H)-Furanone, 4-(4-pentenyloxy)- is unique due to its furanone ring structure, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The presence of the pentenyloxy group further enhances its versatility in chemical synthesis and material applications.
Propiedades
Número CAS |
638202-76-3 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
3-pent-4-enoxy-2H-furan-5-one |
InChI |
InChI=1S/C9H12O3/c1-2-3-4-5-11-8-6-9(10)12-7-8/h2,6H,1,3-5,7H2 |
Clave InChI |
HMPVJVIMGFWAGQ-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCOC1=CC(=O)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(3-Bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B12597177.png)
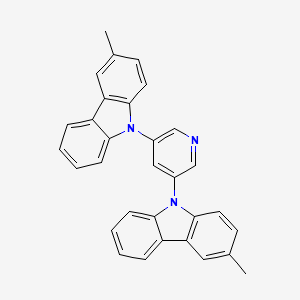
![2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12597183.png)
![2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12597186.png)
![2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal](/img/structure/B12597188.png)
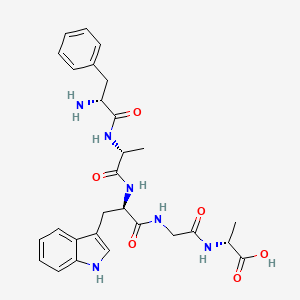
![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile](/img/structure/B12597195.png)
![2,5-Diazaspiro[3.5]nonane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12597202.png)
